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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yloxy)piperidine

CAS No.: 68848-53-3

Cat. No.: B2861642

Get Quote

Abstract & Utility
This guide details the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate (CAS: 146666-

90-6), a critical intermediate in medicinal chemistry. This compound serves as a versatile

"warhead" precursor for Ring-Closing Metathesis (RCM) to generate bicyclic piperidines and as

a linker scaffold in PROTAC linker design.

We present two distinct protocols:

Method A (High-Purity): A standard laboratory-scale method using Sodium Hydride (NaH) in

DMF, optimized for high conversion and purity.

Method B (Process-Scale): A Phase-Transfer Catalysis (PTC) method using NaOH/Toluene,

designed for safety and scalability by avoiding pyrophoric reagents.
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The synthesis is a classic Williamson Ether Synthesis. The reaction proceeds via an SN2

mechanism where the secondary alcohol of N-Boc-4-hydroxypiperidine is deprotonated to form

an alkoxide, which subsequently attacks allyl bromide.

Challenge: Secondary alkoxides are sterically hindered and can act as bases, promoting E2

elimination of the alkyl halide rather than substitution.

Solution:

Method A: Uses a polar aprotic solvent (DMF) to solvate the cation (Na+), leaving the

alkoxide "naked" and highly nucleophilic.

Method B: Uses a quaternary ammonium salt (Q+X-) to shuttle the alkoxide from the

aqueous phase to the organic phase, maintaining a low concentration of active

nucleophile to suppress side reactions.
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Figure 1: Reaction pathway for the O-allylation of N-Boc-4-hydroxypiperidine.

Experimental Protocols
Method A: Standard High-Purity Protocol (NaH/DMF)
Best for: Small scale (<10g), Research Grade, High Purity requirements.
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Reagent
Equiv.[1][2][3]
[4][5][6][7]

MW Density Role

N-Boc-4-

hydroxypiperidin

e

1.0 201.26 Solid Substrate

Sodium Hydride

(60% in oil)
1.2 24.00 Solid Base

Allyl Bromide 1.2 120.98 1.398 Electrophile

DMF

(Anhydrous)
- - - Solvent (0.2 M)

Step-by-Step Procedure
Preparation: Flame-dry a 2-neck round bottom flask under N2 atmosphere.

NaH Washing (Optional but Recommended): Place NaH (1.2 eq) in the flask. Wash twice

with dry hexane to remove mineral oil. Decant hexane carefully.

Suspension: Suspend the NaH in anhydrous DMF (half of total volume). Cool to 0°C in an

ice bath.

Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in the remaining DMF. Add

this solution dropwise to the NaH suspension over 15 minutes.

Observation: Vigorous bubbling (H2 gas). Ensure proper venting.[2]

Hold: Stir at 0°C for 30 minutes until bubbling ceases.

Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe.

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–16

hours.

Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (Allyl group is active).
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Quench: Cool to 0°C. Carefully add saturated NH4Cl solution dropwise.

Workup: Extract with EtOAc (3x). Wash combined organics with H2O (5x) to remove DMF,

then Brine (1x). Dry over Na2SO4.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-20%

EtOAc in Hexanes).

Method B: Scalable Phase-Transfer Protocol (PTC)
Best for: Large scale (>50g), Safety-focused, Green Chemistry.

Reagents & Materials
Reagent Equiv.[1][2][3][4][5][6][7] Role

N-Boc-4-hydroxypiperidine 1.0 Substrate

Allyl Bromide 1.5 Electrophile

NaOH (50% aq. solution) 5.0 Base Phase

Toluene - Organic Phase

TBAB (Tetrabutylammonium

bromide)
0.05 (5 mol%) Phase Transfer Catalyst

Step-by-Step Procedure
Biphasic Setup: In a reactor equipped with an overhead mechanical stirrer (vigorous stirring

is critical), charge N-Boc-4-hydroxypiperidine (1.0 eq) and Toluene (3-5 volumes).

Catalyst Addition: Add TBAB (0.05 eq).

Base Addition: Add 50% NaOH solution (5.0 eq).

Reagent Addition: Add Allyl Bromide (1.5 eq) in a single portion (exotherm is usually mild, but

monitor temp).

Reaction: Heat to 40-50°C with vigorous stirring (800+ RPM) for 4-8 hours.
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Note: PTC kinetics rely on interfacial surface area.

Workup: Cool to RT. Separate phases. Wash organic phase with water (2x) and brine (1x).

Purification: Distill off Toluene. The residue is often pure enough (>95%) for subsequent

steps.[8] If not, distill the product under high vacuum.
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Figure 2: Operational workflow comparison between Method A (NaH) and Method B (PTC).
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Characterization Data
Compound:tert-butyl 4-(allyloxy)piperidine-1-carboxylate Formula: C13H23NO3 MW: 241.33

g/mol

Technique Expected Signals / Values Interpretation

TLC (Rf) ~0.6 (Hexane:EtOAc 4:1)
Higher Rf than starting alcohol

(Rf ~0.2).

1H NMR (400 MHz, CDCl3)

δ 5.85-5.95 (m, 1H)δ 5.28 (dq,

1H, J=17.2, 1.6 Hz)δ 5.18 (dq,

1H, J=10.4, 1.4 Hz)δ 4.02 (dt,

2H, J=5.6, 1.4 Hz)δ 3.70-3.80

(m, 2H)δ 3.45-3.55 (m, 1H)δ

3.00-3.15 (m, 2H)δ 1.80-1.90

(m, 2H)δ 1.45-1.55 (m, 2H)δ

1.45 (s, 9H)

Internal alkene proton.Terminal

alkene (trans).Terminal alkene

(cis).Allylic O-CH2.Piperidine

C2/C6 (eq).Piperidine C4

(methine).Piperidine C2/C6

(ax).Piperidine

C3/C5.Piperidine C3/C5.Boc

tert-butyl group.[4][8][9][10][11]

13C NMR (100 MHz, CDCl3)

154.8 (C=O), 135.2 (CH=),

116.8 (=CH2), 79.4 (C-tBu),

74.5 (C4-O), 69.2 (Allyl-CH2),

40-44 (Broad, C2/C6), 30.8

(C3/C5), 28.4 (Boc-CH3).

Characteristic carbamate and

ether shifts.

MS (ESI)

[M+H]+ calc: 242.17; found:

242.2[M+Na]+ calc: 264.16;

found: 264.2

Loss of Boc (-100) often

observed (m/z ~142).
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Issue Probable Cause Corrective Action

Low Conversion Moisture in solvent (Method A)
Ensure DMF is anhydrous

(store over molecular sieves).

Elimination Product
Temperature too high during

addition

Keep reaction at 0°C during

NaH and Allyl Bromide

addition.

Emulsion (Method B) Poor phase separation

Filter through Celite pad or add

more brine. Use Centrifugation

if available.

Residual DMF Inefficient washing

DMF is miscible with water but

tenacious. Use 5x water

washes or LiCl solution wash.

Safety Information
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release Hydrogen gas.

Handle only in a fume hood. Keep a Class D fire extinguisher nearby.

Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Causes severe burns. Use

double gloves and handle only in a well-ventilated fume hood. Decontaminate glassware

with dilute NaOH before removal from the hood.

DMF: Hepatotoxic and readily absorbed through skin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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